1-Methyl-3-(4-methylbenzyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-methylbenzyl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of toluene with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound typically follows the same Friedel-Crafts alkylation route. The process is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) for bromination; nitric acid (HNO3) with sulfuric acid (H2SO4) for nitration.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Brominated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
1-Methyl-3-(4-methylbenzyl)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylbenzyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The compound’s benzene ring can undergo electrophilic substitution reactions, where electrophiles attack the electron-rich aromatic ring.
Oxidation-Reduction: The methyl and benzyl groups can participate in oxidation-reduction reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-Methyl-3-(4-methylbenzyl)benzene can be compared with other similar compounds such as:
Toluene (Methylbenzene): Similar structure but lacks the additional benzyl group.
Benzylbenzene: Contains a benzyl group but lacks the methyl substitution on the benzene ring.
1,3-Dimethylbenzene (m-Xylene): Similar methyl substitution pattern but lacks the benzyl group.
Uniqueness: this compound is unique due to the presence of both a methyl and a 4-methylbenzyl group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1-methyl-3-[(4-methylphenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12-6-8-14(9-7-12)11-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGFPRMMRHFIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345194 | |
Record name | Benzene, 1-methyl-3-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21895-16-9 | |
Record name | Benzene, 1-methyl-3-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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